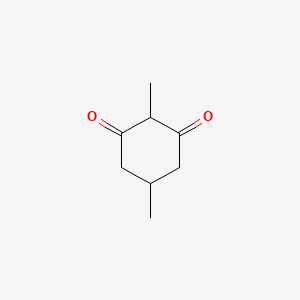

2,5-Dimethylcyclohexane-1,3-dione

Overview

Description

Mechanism of Action

Target of Action

2,5-Dimethylcyclohexane-1,3-dione, also known as dimedone, is a cyclic 1,3-diketone . It is used as a reagent for various analytical techniques and as a synthon for the synthesis of several spiro and heterocyclic compounds

Mode of Action

Dimedone is known to undergo one-pot two-component Aldol-Michael addition reactions with different arylaldehydes to provide trimolecular Michael adducts . This reaction is mediated by diethylamine in an aqueous medium .

Biochemical Pathways

It is known that dimedone derivatives can be converted by way of their hydrazides to the corresponding azides .

Pharmacokinetics

It is known that dimedone is a solid compound that is sparingly soluble in water but soluble in ethanol, methanol, chloroform, acetic acid, benzene, and 50% alcohol-water solution .

Result of Action

It is known that dimedone and its derivatives have been used in the synthesis of compounds with various biological activities, including anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-hiv, and antibacterial activities .

Action Environment

It is known that dimedone is stable in its dry crystalline form, but its aqueous solution can easily decompose or be oxidized when kept in the dark .

Biochemical Analysis

Biochemical Properties

2,5-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with thymidine phosphorylase, where it acts as an inhibitor. This interaction is crucial in the study of cancer and other diseases where thymidine phosphorylase is involved. Additionally, this compound has been shown to inhibit urease and β-glucuronidase, enzymes that are important in nitrogen metabolism and detoxification processes, respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as PC-3 and HeLa, this compound exhibits cytotoxic effects, leading to cell death. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with thymidine phosphorylase involves the formation of a stable complex that prevents the enzyme from catalyzing its substrate. Similarly, the inhibition of urease and β-glucuronidase by this compound involves binding to the enzyme’s active site, leading to a decrease in their catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its use in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical or cellular response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a Michael addition reaction. The process involves the reaction of mesityl oxide with diethyl malonate in the presence of sodium methoxide . The reaction proceeds through a series of steps including aldol condensation, hydrolysis, and decarboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It reacts with aldehydes to form crystalline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Aldehydes are used in the presence of acidic or basic catalysts to form derivatives.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of crystalline derivatives with aldehydes.

Scientific Research Applications

2,5-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

1,3-Cyclohexanedione: A parent compound with similar reactivity but lacks the methyl groups.

2,2-Dimethylcyclohexane-1,3-dione: Another derivative with different substitution patterns.

4,4-Dimethyl-1,3-cyclohexanedione: Similar in structure but with methyl groups at different positions.

Uniqueness

2,5-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups at the 2 and 5 positions enhances its ability to form stable crystalline derivatives with aldehydes, making it a valuable reagent in analytical and synthetic chemistry .

Biological Activity

2,5-Dimethylcyclohexane-1,3-dione, commonly referred to as dimedone, is a cyclic 1,3-diketone with significant biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of dimedone, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : 61621-47-4

Dimedone exhibits a range of biological activities through several mechanisms:

- Enzyme Inhibition : Dimedone has been identified as an inhibitor of thymidine phosphorylase, urease, and β-glucuronidase. This inhibition is crucial in cancer research as thymidine phosphorylase is often overexpressed in tumors .

- Cytotoxic Effects : In vitro studies have shown that dimedone induces cytotoxicity in cancer cell lines such as PC-3 (prostate cancer) and HeLa (cervical cancer). The compound affects cellular metabolism and gene expression related to apoptosis and cell cycle regulation .

- Antimicrobial Activity : Dimedone derivatives have demonstrated antibacterial properties against various pathogens including Escherichia coli and Staphylococcus aureus. Some metal complexes of dimedone also show moderate antibacterial activity .

Biochemical Pathways

Dimedone interacts with various biomolecules, influencing several biochemical pathways:

- It participates in Aldol-Michael addition reactions, leading to the formation of biologically active compounds.

- The compound's ability to form stable complexes with enzymes prevents substrate catalysis, thus altering metabolic pathways critical for disease progression .

Anticancer Activity

A study evaluated the anticancer properties of dimedone derivatives which were synthesized and tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to dimedone itself. For instance, modifications at the C-5 position significantly improved the efficacy against breast and lung cancer cells .

Antituberculosis Activity

Research has highlighted the potential of dimedone-based compounds as anti-tuberculosis agents. A series of 5-aryl substituted cyclohexane-1,3-diones were synthesized and tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. One compound showed a 32-fold increase in activity compared to standard treatments .

Antioxidant Properties

Dimedone has been noted for its antioxidant capabilities. It scavenges free radicals effectively, which is beneficial in mitigating oxidative stress-related diseases. This property has been explored in models of neurodegenerative diseases where oxidative damage plays a critical role .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits thymidine phosphorylase |

| Antimicrobial | Effective against E. coli, S. aureus, and other pathogens |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Spasmolytic | Exhibits muscle relaxant properties |

| Anti-anaphylactic | Potentially reduces allergic reactions |

| Anti-HIV | Shows promise in inhibiting HIV replication |

Properties

IUPAC Name |

2,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHBWVJGEGULBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383460 | |

| Record name | 2,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61621-47-4 | |

| Record name | 2,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.